molecular formula C16H18N8 B2586010 6-[5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine CAS No. 2415462-56-3

6-[5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine

Cat. No.: B2586010
CAS No.: 2415462-56-3
M. Wt: 322.376
InChI Key: CZBFTYNTAPYNAT-UHFFFAOYSA-N
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Description

6-[5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the pyridazine ring, followed by the construction of the octahydropyrrolo[3,4-c]pyrrole moiety, and finally the attachment of the purine ring. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process .

Chemical Reactions Analysis

Types of Reactions

6-[5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

6-[5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, such as targeting specific enzymes or receptors involved in disease pathways.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-[5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-[5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine apart from similar compounds is its unique combination of heterocyclic rings, which may confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

6-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8/c1-10-2-3-13(22-21-10)23-4-11-6-24(7-12(11)5-23)16-14-15(18-8-17-14)19-9-20-16/h2-3,8-9,11-12H,4-7H2,1H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBFTYNTAPYNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CC3CN(CC3C2)C4=NC=NC5=C4NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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